N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide: is a complex organic compound that features a benzothiazole ring, an imidazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with ethyl chloroacetate under basic conditions.
Formation of the Imidazole Ring: This involves the reaction of glyoxal with ammonia and an appropriate aldehyde.
Coupling Reaction: The benzothiazole and imidazole intermediates are then coupled using a suitable linker, such as a thioether, under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its aromatic structure, it can be used as a fluorescent probe in biological imaging.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Antimicrobial Agents: It may exhibit antimicrobial properties, making it useful in the development of new antibiotics.
Industry:
Dye Manufacturing: The compound can be used in the synthesis of dyes and pigments.
Agriculture: It may be used in the formulation of pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The benzothiazole and imidazole rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole ring structure.
Imidazole Derivatives: Compounds such as 4-methylimidazole share the imidazole ring structure.
Uniqueness:
Structural Complexity: The combination of benzothiazole and imidazole rings linked by a thioether and acetamide group is unique.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-4-propan-2-yl-1H-imidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c1-5-24-12-6-7-13-14(8-12)26-18(20-13)21-15(23)9-25-17-19-11(4)16(22-17)10(2)3/h6-8,10H,5,9H2,1-4H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJKHTOQBHTRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(N3)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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